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molecular formula C10H14N2O4 B1664026 2,5-Dimethoxy-4-nitrophenethylamine CAS No. 261789-00-8

2,5-Dimethoxy-4-nitrophenethylamine

Cat. No. B1664026
M. Wt: 226.23 g/mol
InChI Key: ZMUSDZGRRJGRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06171866B2

Procedure details

45.5 g (250 mmol) 2,5-dimethoxyphenethylamine J1 was mixed with 40 ml water and cooled to 0° C. while 30 ml conc. HCl was added slowly. The resultant milky emulsion was cooled to 0 to 5° C., and 65 ml conc. HNO3 was added slowly and carefully within about 2 hours, keeping the temperature below 10° C. The mixture solidified when about half of the HNO3 had been added. 50 ml icy water was added to render the mixture stirrable. Then the rest of the HNO3 was added. The mixture was warmed up to room temperature and stirred at room temperature for 3 hours, was basified with 40% NaOH to pH>12 and then extracted with 2×11 CHCl3. The CHCl3 extraction was back washed with 3×110.5 M NaOH and dried over 15 g K2CO3. The solvent was evaporated to afford 49.8 g orange oil (yield: 88%), which crystallized when cooled.
Name
2,5-dimethoxyphenethylamine
Quantity
45.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:4]=1[CH2:5][CH2:6][NH2:7].Cl.[N+:15]([O-])([OH:17])=[O:16].[OH-].[Na+]>O>[N+:15]([C:10]1[C:9]([O:12][CH3:13])=[CH:8][C:4]([CH2:5][CH2:6][NH2:7])=[C:3]([O:2][CH3:1])[CH:11]=1)([O-:17])=[O:16] |f:3.4|

Inputs

Step One
Name
2,5-dimethoxyphenethylamine
Quantity
45.5 g
Type
reactant
Smiles
COC1=C(CCN)C=C(C=C1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
ADDITION
Type
ADDITION
Details
had been added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed up to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×11 CHCl3
EXTRACTION
Type
EXTRACTION
Details
The CHCl3 extraction
WASH
Type
WASH
Details
was back washed with 3×110.5 M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 15 g K2CO3
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(CCN)C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 49.8 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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